molecular formula C18H20N4O2S B2960536 2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine CAS No. 2380173-52-2

2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine

Cat. No. B2960536
CAS RN: 2380173-52-2
M. Wt: 356.44
InChI Key: YBTFOGWJVYANFZ-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMIP and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BMIP involves the inhibition of certain enzymes, including protein kinase C and tyrosine kinase. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biological effects of BMIP.
Biochemical and Physiological Effects:
BMIP has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines. BMIP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BMIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of BMIP is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations of BMIP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BMIP. One area of research is the development of new synthetic methods for BMIP that can improve its solubility and yield. Another area of research is the investigation of the potential therapeutic applications of BMIP, including its use in the treatment of cancer and neurodegenerative diseases. Additionally, the mechanism of action of BMIP could be further elucidated to better understand its biological effects.
Conclusion:
In conclusion, BMIP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield. BMIP has been shown to have various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. However, its limited solubility in water can make it difficult to use in certain experiments. There are several future directions for the study of BMIP, including the development of new synthetic methods and the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of BMIP involves a multistep process that includes the reaction of piperidine with 4-benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperidine. This compound is then reacted with 3-methylimidazo[4,5-b]pyridine to form BMIP. The synthesis of BMIP has been optimized to yield high purity and high yield.

Scientific Research Applications

BMIP has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. BMIP has also been shown to inhibit the activity of certain enzymes, including protein kinase C and tyrosine kinase.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-21-17-16(8-5-11-19-17)20-18(21)22-12-9-15(10-13-22)25(23,24)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTFOGWJVYANFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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